molecular formula C40H76N2O12 B607592 Gamithromycin CAS No. 145435-72-9

Gamithromycin

Número de catálogo: B607592
Número CAS: 145435-72-9
Peso molecular: 777.0 g/mol
Clave InChI: VWAMTBXLZPEDQO-XBYDMGORSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Gamithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation of peptides during translation . This interaction disrupts the synthesis of essential proteins, leading to bacterial cell death. This compound has been shown to interact with various enzymes and proteins involved in bacterial metabolism, including those responsible for cell wall synthesis and energy production .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In mammalian cells, this compound has been observed to modulate immune responses by affecting cytokine production and reducing inflammation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antimicrobial and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of peptides during translation, effectively halting protein synthesis . Additionally, this compound has been shown to inhibit the activity of certain bacterial enzymes, further disrupting cellular processes and leading to bacterial cell death . The compound also affects gene expression by modulating the transcription of genes involved in bacterial metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and distribution within the body, with peak plasma concentrations occurring within 30 to 60 minutes after administration . Over time, this compound is metabolized and degraded, with a half-life of approximately 31.5 hours in rabbits . Long-term studies have shown that this compound maintains its antimicrobial activity for extended periods, although its efficacy may decrease with prolonged exposure due to the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cattle, a single subcutaneous dose of 6 mg/kg body weight has been shown to achieve therapeutic concentrations in plasma and effectively treat respiratory infections . Higher doses may lead to increased efficacy but also pose a risk of toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with doses below 1 mg/kg being insufficient to achieve therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those responsible for its absorption, distribution, metabolism, and excretion. The compound is well absorbed and fully bioavailable after subcutaneous administration . It undergoes hepatic metabolism, with enzymes such as cytochrome P450 playing a role in its biotransformation . This compound is primarily excreted via the bile, with a small fraction being eliminated through the urine . The compound’s metabolism affects its overall pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

This compound is rapidly transported and distributed within cells and tissues. It exhibits high subcutaneous bioavailability and low plasma protein binding, allowing for efficient distribution to target sites . The compound is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . This compound’s distribution is influenced by factors such as tissue perfusion, pH, and the presence of binding proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antimicrobial effects by binding to the bacterial ribosome . The compound’s activity is influenced by its ability to penetrate bacterial cells and reach its target site. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de la gamitromicina implica varios pasos a partir de la eritromicina A. La ruta sintética incluye los siguientes pasos :

    Síntesis de 9(E)-9-desoxi-9-oximinoeritromicina A: a partir de la eritromicina A.

    Conversión a 9(Z)-9-desoxi-9-oximinoeritromicina A: .

    Formación de 9-desoxi-12-desoxi-9,12-epoxi-8a,9-didehidro-8a-aza-8a-homoeritromicina A: .

    Síntesis de 9-desoxi-8a-aza-8a-homoeritromicina A: .

    Conversión final a gamitromicina: .

Métodos de Producción Industrial

La producción industrial de la gamitromicina implica la preparación de una solución inyectable. Un método incluye disolver la gamitromicina en agua para inyección junto con vitamina C para mejorar la solubilidad y la estabilidad . Otro método implica el uso de ácido fosfórico y bisulfito de sodio en el proceso de preparación .

Análisis De Reacciones Químicas

Tipos de Reacciones

La gamitromicina experimenta varias reacciones químicas, que incluyen:

    Oxidación: La gamitromicina puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la gamitromicina.

    Sustitución: La gamitromicina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

    Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

La gamitromicina tiene varias aplicaciones de investigación científica, que incluyen :

    Química: Se utiliza como compuesto modelo para estudiar los antibióticos macrólidos y sus propiedades químicas.

    Biología: Se investiga por sus efectos sobre la síntesis de proteínas bacterianas y su función como agente antibacteriano.

    Medicina: Se utiliza en medicina veterinaria para tratar enfermedades respiratorias en animales de granja.

    Industria: Se emplea en el desarrollo de productos farmacéuticos veterinarios y formulaciones.

Propiedades

Número CAS

145435-72-9

Fórmula molecular

C40H76N2O12

Peso molecular

777.0 g/mol

Nombre IUPAC

(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1

Clave InChI

VWAMTBXLZPEDQO-XBYDMGORSA-N

SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

SMILES isomérico

CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C

SMILES canónico

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Gamithromycin;  GAM, ML-1709460;  ML 1709460;  ML1709460; 

Origen del producto

United States
Customer
Q & A

Q1: What is the mechanism of action of gamithromycin?

A1: this compound exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify this compound as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.

Q3: Are there any known compatibility issues with this compound formulations?

A3: One study mentions that the intramuscular administration of this compound can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in this compound formulations.

Q4: What is the bioavailability of this compound after subcutaneous administration in cattle?

A4: this compound exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []

Q5: How does this compound distribute in the body after administration?

A5: this compound demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]

Q6: What is the terminal half-life of this compound in different biological compartments?

A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]

Q7: What is the relationship between this compound exposure and treatment success?

A7: Research suggests a positive correlation between higher this compound exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []

Q8: What is the in vitro activity of this compound against common bovine respiratory pathogens?

A8: this compound shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]

Q9: Has the efficacy of this compound against Streptococcus suis been investigated?

A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of this compound activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []

Q10: What animal models have been used to study this compound's efficacy?

A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []

Q11: Are there field studies assessing the efficacy of this compound against naturally occurring bovine respiratory disease?

A11: Yes, multiple field studies have been conducted, evaluating this compound's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare this compound to other commonly used antimicrobials.

Q12: Is there evidence of resistance development to this compound?

A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of this compound for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.

Q13: What are the preferred routes of administration for this compound?

A13: While this compound is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]

Q14: What analytical methods are used to quantify this compound in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying this compound concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]

Q15: Have any methods been developed for specifically detecting this compound-related substances?

A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying this compound-related substances. [] This method is crucial for controlling the quality of this compound products and ensuring their safety and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.